Concentration-Dependent Fas/FAP-1 Binding Inhibition: Direct Quantification in Biochemical Assay
Fas C-Terminal Tripeptide demonstrates concentration-dependent inhibition of Fas/FAP-1 binding in a cell-free biochemical assay, with measured inhibitory efficacy increasing from 31.1% at 30 µM to 87.6% at 100 µM, achieving near-complete inhibition (100.7%) at 1 mM [1]. This represents the primary quantitative characterization of the compound's target engagement activity. In contrast, alternative Fas-pathway modulators such as Kp7-6 act via a distinct mechanism—binding to FasL rather than disrupting intracellular Fas-FAP-1 interaction—and report their activity in different assay contexts (e.g., 58% reduction of FasL-induced apoptosis in Jurkat cells at 1 mg/mL) [2]. The pan-caspase inhibitor BAF blocks Fas-mediated apoptosis in thymocytes with an EC50 of approximately 10 µM, reflecting its downstream effector caspase inhibition rather than upstream receptor regulation [3].
| Evidence Dimension | Fas/FAP-1 binding inhibition (biochemical assay) |
|---|---|
| Target Compound Data | 31.1% inhibition at 30 µM; 44.3% at 50 µM; 87.6% at 100 µM; 100.7% at 1 mM |
| Comparator Or Baseline | Kp7-6 (FasL antagonist): 58% reduction of FasL-induced apoptosis in Jurkat cells at 1 mg/mL; BAF (pan-caspase inhibitor): EC50 ≈ 10 µM for Fas-mediated apoptosis blockade in thymocytes |
| Quantified Difference | Distinct mechanism and assay context preclude direct numerical comparison; Fas C-Terminal Tripeptide is uniquely characterized for Fas/FAP-1 binding disruption. |
| Conditions | Cell-free Fas/FAP-1 binding inhibition assay (biochemical) |
Why This Matters
This quantitative binding inhibition profile directly validates the compound's utility for FAP-1-focused mechanistic studies, whereas alternative inhibitors address different nodes in the Fas pathway.
- [1] Sawa E, Takahashi M, Kamishohara M, Tazunoki T, Kimura K, Arai M, Miyazaki T, Kataoka S, Nishitoba T. Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding. J Med Chem. 1999 Aug 26;42(17):3289-99. View Source
- [2] Sigma-Aldrich. Kp7-6 ≥98% (HPLC) Product Datasheet - Fas/FasL Antagonist. View Source
- [3] Deshmukh M, Vasilakos J, Deckwerth TL, Lampe PA, Johnson EM Jr. Genetic and metabolic status of NGF-deprived sympathetic neurons saved by an inhibitor of ICE family proteases. J Cell Biol. 1996 Dec;135(5):1341-54. View Source
